![molecular formula C24H24O10 B8235568 3,6,9,16,19,22-Hexaoxatricyclo[22.2.2.211,14]triaconta-11,13,24,26,27,29-hexaene-2,10,15,23-tetrone](/img/structure/B8235568.png)
3,6,9,16,19,22-Hexaoxatricyclo[22.2.2.211,14]triaconta-11,13,24,26,27,29-hexaene-2,10,15,23-tetrone
Overview
Description
3,6,9,16,19,22-Hexaoxatricyclo[22.2.2.211,14]triaconta-11,13,24,26,27,29-hexaene-2,10,15,23-tetrone is a useful research compound. Its molecular formula is C24H24O10 and its molecular weight is 472.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,6,9,16,19,22-Hexaoxatricyclo[22.2.2.211,14]triaconta-11,13,24,26,27,29-hexaene-2,10,15,23-tetrone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6,9,16,19,22-Hexaoxatricyclo[22.2.2.211,14]triaconta-11,13,24,26,27,29-hexaene-2,10,15,23-tetrone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Recognition and Binding
- The compound exhibits selective binding of tripolyphosphate and ATP to its hexaazamacrocyclic isomers, indicating potential in molecular recognition and host-guest interactions. This binding is facilitated by hydrogen bond formation and Coulombic interactions (Anda, Martínez, & Llobet, 2005).
Crystal Structure and Interaction
- The crystal structure of its binary adduct with benzene-1,2,4,5-tetracarboxylic acid has been determined, highlighting its role in forming intermolecular interactions in macrocyclic hexamines (Zhu, Ellern, & Kostić, 2002).
Catalysis and Polymerization
- It serves as a ligand in macrocyclic tetracopper(II) complexes, effectively catalyzing the oxidative coupling polymerization of 2,6-dimethylphenol. This suggests its utility in catalytic processes and materials synthesis (Gao, Reibenspies, & Martell, 2002).
Protonation and Metal Complexation
- Studies on the protonation and Cu(II) complexation by this hexaaza macrocycle highlight its importance in understanding metal-ligand interactions and complex stability (Basallote et al., 2001).
Supramolecular Aggregates
- The compound forms hydrogen-bonded adducts creating seven-component supramolecular aggregates, which is significant in the study of molecular self-assembly and supramolecular chemistry (Burchell et al., 2001).
Selective Binding of Dicarboxylic Acids
- It has been used to study the selective binding of dicarboxylic acids, which aids in understanding molecular flexibility and recognition in host-guest chemistry (Anda, Llobet, Martell, Reibenspies, Berni, & Solans, 2004).
Bioinorganic Chemistry
- In bioinorganic chemistry, its binuclear monofunctional platinum(II) complexes have been analyzed for DNA binding and cytotoxicity, providing insights into potential medicinal applications (Li et al., 2009).
properties
IUPAC Name |
3,6,9,16,19,22-hexaoxatricyclo[22.2.2.211,14]triaconta-1(27),11,13,24(28),25,29-hexaene-2,10,15,23-tetrone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O10/c25-21-17-1-2-18(4-3-17)22(26)32-14-10-30-12-16-34-24(28)20-7-5-19(6-8-20)23(27)33-15-11-29-9-13-31-21/h1-8H,9-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFYUWLQRVZZCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2=CC=C(C=C2)C(=O)OCCOCCOC(=O)C3=CC=C(C=C3)C(=O)OCCO1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6,9,13,16,19-Hexaoxa-1,11(1,4)-dibenzenacycloicosaphane-2,10,12,20-tetraone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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